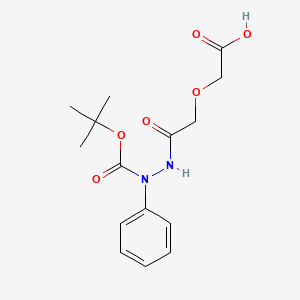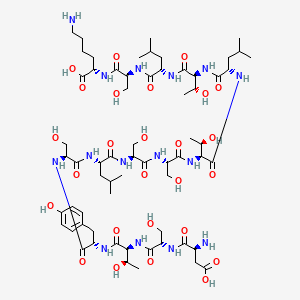
Boc-Trp(Mts)-OH.DCHA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Trp(Mts)-OH.DCHA, also known as Nα-(tert-Butoxycarbonyl)-L-tryptophan mesitylene-2-sulfonyl dicyclohexylammonium salt, is a compound used in peptide synthesis. It is a derivative of tryptophan, an essential amino acid, and is protected by a tert-butoxycarbonyl (Boc) group. The mesitylene-2-sulfonyl (Mts) group provides additional protection, making it suitable for solid-phase peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Trp(Mts)-OH.DCHA typically involves the protection of the amino group of tryptophan with a Boc group and the protection of the indole nitrogen with an Mts group. The process includes:
Protection of the Amino Group: The amino group of tryptophan is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms Nα-(tert-Butoxycarbonyl)-L-tryptophan.
Protection of the Indole Nitrogen: The indole nitrogen is protected using mesitylene-2-sulfonyl chloride (MtsCl) in the presence of a base like pyridine. This forms Nα-(tert-Butoxycarbonyl)-L-tryptophan mesitylene-2-sulfonyl.
Formation of the Dicyclohexylammonium Salt: The protected tryptophan derivative is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection Reactions: Large quantities of tryptophan are subjected to Boc and Mts protection reactions in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to confirm its purity and suitability for peptide synthesis.
化学反应分析
Types of Reactions
Boc-Trp(Mts)-OH.DCHA undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and Mts protecting groups can be removed under specific conditions to yield free tryptophan.
Coupling Reactions: It can be coupled with other amino acids or peptides in solid-phase peptide synthesis.
Common Reagents and Conditions
Deprotection: The Boc group is typically removed using trifluoroacetic acid (TFA), while the Mts group can be removed using a strong acid like hydrochloric acid (HCl).
Coupling: Coupling reactions are carried out using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in the presence of a base.
Major Products Formed
Deprotected Tryptophan: Removal of the Boc and Mts groups yields free tryptophan.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as a building block.
科学研究应用
Boc-Trp(Mts)-OH.DCHA has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biological Studies: It serves as a precursor for the synthesis of biologically active peptides used in various biological studies.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: It is employed in the production of peptides for industrial applications, including enzyme inhibitors and diagnostic agents.
作用机制
The mechanism of action of Boc-Trp(Mts)-OH.DCHA involves its role as a protected amino acid in peptide synthesis. The Boc and Mts groups protect the amino and indole nitrogen groups, respectively, preventing unwanted side reactions during peptide chain elongation. Upon completion of the synthesis, these protecting groups are removed to yield the desired peptide.
相似化合物的比较
Similar Compounds
Boc-Trp-OH: Nα-(tert-Butoxycarbonyl)-L-tryptophan without the Mts protection.
Fmoc-Trp-OH: Nα-(9-Fluorenylmethyloxycarbonyl)-L-tryptophan, another protected form of tryptophan used in peptide synthesis.
Cbz-Trp-OH: Nα-(Carbobenzoxy)-L-tryptophan, a different protecting group for tryptophan.
Uniqueness
Boc-Trp(Mts)-OH.DCHA is unique due to the dual protection provided by the Boc and Mts groups, making it particularly useful in complex peptide synthesis where multiple protecting groups are required to prevent side reactions.
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6S.C12H23N/c1-15-11-16(2)22(17(3)12-15)34(31,32)27-14-18(19-9-7-8-10-21(19)27)13-20(23(28)29)26-24(30)33-25(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-12,14,20H,13H2,1-6H3,(H,26,30)(H,28,29);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHJVPFHYDLKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H53N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3R)-3-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13907746.png)
![[3-[6-(Pyridin-2-ylmethoxy)-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazol-5-yl]methanol](/img/structure/B13907748.png)
![Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B13907766.png)







![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)

![2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)
![6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13907825.png)
